molecular formula C10H14N6 B10909550 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B10909550
M. Wt: 218.26 g/mol
InChI Key: CGKKLUJXNRXNEG-UHFFFAOYSA-N
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Description

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique triazole and azepine fused ring structure, which makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The resulting intermediate is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents like ethanol and methylene dichloride . Reaction conditions often involve controlled temperatures and pH adjustments to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions include various substituted triazoloazepines and pyrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with nitrogen-containing heterocycles and related structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine apart from these similar compounds is its specific pyrazole substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H14N6/c11-7-6-12-14-9(7)10-15-13-8-4-2-1-3-5-16(8)10/h6H,1-5,11H2,(H,12,14)

InChI Key

CGKKLUJXNRXNEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=C(C=NN3)N

Origin of Product

United States

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